
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazine-based molecule that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antibacterial and Biofilm Inhibitors : A study by Mekky and Sanad (2020) detailed the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including MRSA and VRE. These compounds were also explored for their inhibitory activity against the MurB enzyme, with significant findings reported for biofilm inhibition and enzyme activity (Mekky & Sanad, 2020).
Plant Growth Stimulants : Yengoyan et al. (2018) developed novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, which showed pronounced plant growth stimulant activity in preliminary screenings. Selected compounds underwent deeper studies for their potential in agricultural applications (Yengoyan et al., 2018).
Antitumor Agents : Abdellatif et al. (2014) investigated a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Several compounds exhibited notable inhibitory activity, highlighting the potential of pyrazole derivatives in cancer research (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-15-5-4-6-18(13-15)29(27,28)25-11-9-24(10-12-25)19-7-8-20(22-21-19)26-17(3)14-16(2)23-26/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXHVZDJQBBMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974246.png)
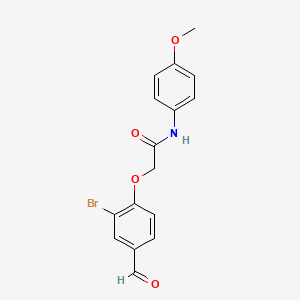
![N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2974248.png)
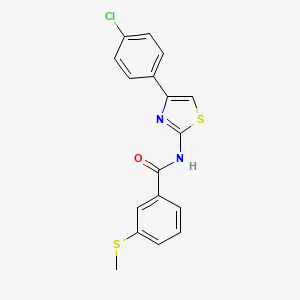
![Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2974251.png)
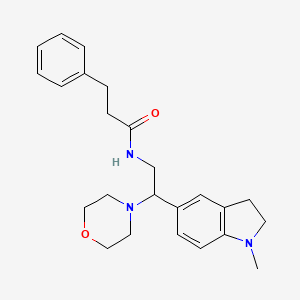
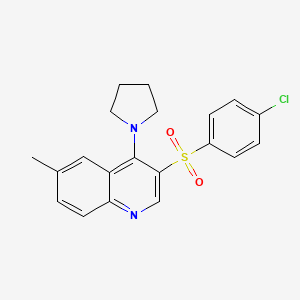
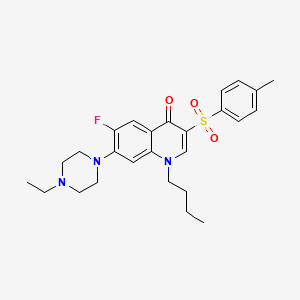


![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)


![2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide](/img/structure/B2974269.png)